molecular formula C34H27NO3S2 B14403741 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one CAS No. 86864-15-5

3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one

Cat. No.: B14403741
CAS No.: 86864-15-5
M. Wt: 561.7 g/mol
InChI Key: PDKRHWIBLWTGOS-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a nitrophenyl group, two diphenyl groups, and two phenylsulfanyl groups attached to a butanone backbone. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone through aldol condensation reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.

    Attachment of Diphenyl Groups: The diphenyl groups are attached through Friedel-Crafts alkylation reactions, using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Addition of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through thiolation reactions, where the butanone derivative is treated with thiophenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine, chlorine, and nitrating mixtures are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1,4-diphenylbutan-1-one: Lacks the phenylsulfanyl groups, resulting in different chemical properties and reactivity.

    1,4-Diphenyl-4,4-bis(phenylsulfanyl)butan-1-one: Lacks the nitrophenyl group, affecting its biological activity and applications.

Uniqueness

3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is unique due to the combination of nitrophenyl and phenylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

86864-15-5

Molecular Formula

C34H27NO3S2

Molecular Weight

561.7 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one

InChI

InChI=1S/C34H27NO3S2/c36-33(27-13-5-1-6-14-27)25-32(26-21-23-29(24-22-26)35(37)38)34(28-15-7-2-8-16-28,39-30-17-9-3-10-18-30)40-31-19-11-4-12-20-31/h1-24,32H,25H2

InChI Key

PDKRHWIBLWTGOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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